2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 380193-38-4 . It has a molecular weight of 380.85 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzoic acid . The Inchi Code for this compound is 1S/C17H17ClN2O4S/c18-16-7-6-14 (12-15 (16)17 (21)22)25 (23,24)20-10-8-19 (9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2, (H,21,22) .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 380.85 . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A study by Mandić et al. (2004) explored the electrochemical reduction of related compounds, shedding light on the reduction mechanisms that could be relevant for understanding the behavior of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid in various chemical environments. This research could pave the way for developing novel synthesis routes or modifying the compound for specific applications (Mandić, Nigović, & Šimunić, 2004).
Potential Pharmacological Applications
The synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives, as reported by Pomarnacka and Kornicka (1998), indicates the possibility of generating compounds with potential pharmacological activities. This suggests that derivatives of this compound could be explored for their anticancer properties (Pomarnacka & Kornicka, 1998).
Antimicrobial and Antifungal Activities
A research by Rehman et al. (2016) on N-substituted derivatives of related compounds demonstrated antimicrobial and hemolytic activity, highlighting the potential of this compound and its derivatives in developing new antimicrobial agents (Rehman et al., 2016).
EP1 Receptor Antagonist Development
Naganawa et al. (2006) discovered that modifications to the sulfonyl moiety of compounds similar to this compound could lead to optimized EP1 receptor antagonist activity. This research points towards the potential application of the compound in developing treatments targeting the EP1 receptor (Naganawa et al., 2006).
Drug Metabolism Insights
The study of the oxidative metabolism of Lu AA21004 by Hvenegaard et al. (2012) could provide valuable insights into the metabolic pathways and enzyme interactions of related sulfonamide compounds, including this compound. Understanding these pathways is crucial for drug development and safety assessments (Hvenegaard et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like phosphodiesterases .
Biochemical Pathways
Related compounds have been implicated in the cgmp-specific phosphodiesterase (pde5) pathway , which plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic guanosine monophosphate (cGMP).
Result of Action
If it indeed targets pde5, it could potentially inhibit this enzyme, leading to an increase in intracellular cgmp levels, which could have various downstream effects depending on the cell type and context .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-16-7-6-14(12-15(16)17(21)22)25(23,24)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXETVTWUADLWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.